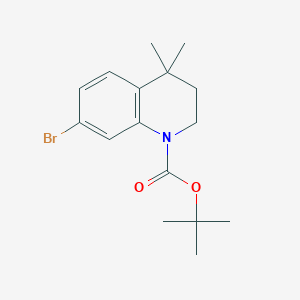

1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline

Vue d'ensemble

Description

1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline, also known by its IUPAC name tert-butyl 7-bromo-4,4-dimethyl-3,4-dihydro-1(2H)-quinolinecarboxylate, is a compound with the molecular formula C16H22BrNO2. This compound is characterized by its orange liquid form and a molecular weight of 340.26 g/mol . It is primarily used in organic synthesis and various chemical research applications.

Méthodes De Préparation

The synthesis of 1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a base such as triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Analyse Des Réactions Chimiques

1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and palladium catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroquinoline derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl or aryl-vinyl compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline and its derivatives are being investigated for their pharmaceutical properties , particularly as potential therapeutic agents.

Antifungal Activity

A study highlighted the antifungal properties of quinoline derivatives against Candida albicans, an opportunistic fungal pathogen. The synthesized compounds exhibited varying degrees of antifungal activity, with some showing promising results compared to standard antifungal drugs like fluconazole. The structure–activity relationship (SAR) analysis indicated that modifications to the quinoline structure could enhance efficacy against fungal strains .

Anticancer Properties

Research has demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells. For instance, 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The findings suggested that these compounds could serve as effective antitumor agents due to their ability to inhibit cell proliferation and induce apoptosis .

Bioimaging Applications

Quinoline derivatives are also being explored for their applications in bioimaging . A recent study focused on the synthesis of 7-aminoquinolines with specific functional groups that exhibited strong intramolecular charge-transfer fluorescence. These compounds were successfully applied in live-cell imaging, particularly targeting the Golgi apparatus in various cell lines (HeLa, U2OS, and 4T1). The ability to visualize cellular structures using these fluorescent probes opens new avenues for research in cellular biology and drug delivery systems .

Data Table of Research Findings

Mécanisme D'action

The mechanism of action of 1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating the formation of new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the final bioactive molecule derived from the compound .

Comparaison Avec Des Composés Similaires

1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:

7-Bromo-4,4-dimethyl-3,4-dihydroquinoline: Lacks the Boc protecting group, making it less stable in certain reactions.

1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline: Lacks the bromine atom, limiting its use in substitution and coupling reactions.

1-Boc-7-chloro-4,4-dimethyl-3,4-dihydro-2H-quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and reaction conditions.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.

Activité Biologique

1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline (CAS No. 1187932-35-9) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring a bromo substituent and a Boc (tert-butyloxycarbonyl) group, is being explored for various pharmacological applications.

Antimicrobial Activity

Recent studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various microbial pathogens, including bacteria and fungi. The structural features of quinolines often correlate with their biological activity, making them promising candidates for drug development.

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Quinoline Derivatives Against Candida albicans

| Compound | MIC (µg/mL) |

|---|---|

| BQ-01 | 0.8 |

| BQ-02 | 12.5 |

| BQ-03 | 0.8 |

| BQ-04 | 1.6 |

| BQ-05 | 0.8 |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

This table illustrates the potency of various derivatives against C. albicans, highlighting the potential of quinoline-based compounds in antifungal therapy .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways and the induction of oxidative stress.

A study investigating the effects of related quinoline derivatives reported significant antiproliferative activity against colon cancer cells (Colo320). The copper(II) complexes of these derivatives enhanced their efficacy, suggesting a synergistic effect that warrants further exploration .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Phosphodiesterase Inhibition: Some quinoline derivatives have been identified as inhibitors of phosphodiesterase enzymes, particularly PDE7A, which plays a crucial role in regulating inflammatory responses . This suggests potential applications in treating inflammatory diseases.

- Molecular Docking Studies: Computational studies have demonstrated favorable binding interactions between quinoline derivatives and target proteins involved in cancer progression and inflammation, providing a rational basis for their observed biological activities .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives:

- Study on PDE7A Inhibition: A series of novel substituted quinazoline derivatives were synthesized and evaluated for their PDE7A inhibition activities. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to established drugs like Theophylline .

- Antifungal Screening: In vitro studies on pyrrolo[1,2-a]quinoline analogues showed promising antifungal activity against C. albicans, with some compounds achieving low MIC values, indicating high efficacy .

Propriétés

IUPAC Name |

tert-butyl 7-bromo-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-7-6-11(17)10-13(12)18/h6-7,10H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBLAURYXGKBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.